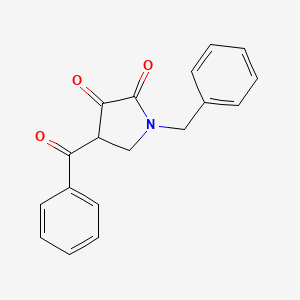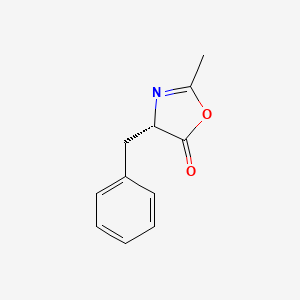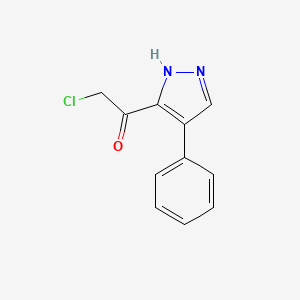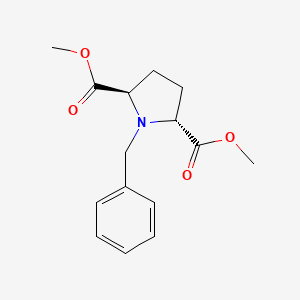
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and dimethyl ester groups. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Esterification: The dimethyl ester groups are introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its chiral properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific (2R,5R) stereochemistry, which imparts distinct chemical and biological properties. Its dimethyl ester groups also differentiate it from similar compounds, influencing its reactivity and applications.
Propriétés
Numéro CAS |
111138-55-7 |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
dimethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 |
Clé InChI |
VOUOTBJQQLQSCY-CHWSQXEVSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)OC |
SMILES canonique |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
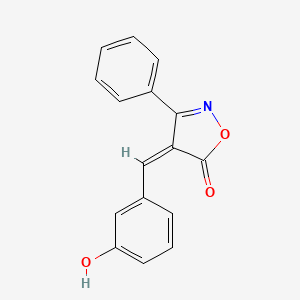

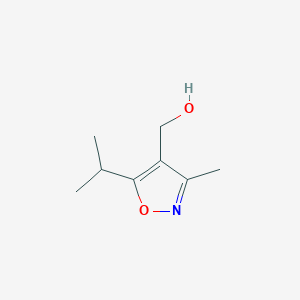
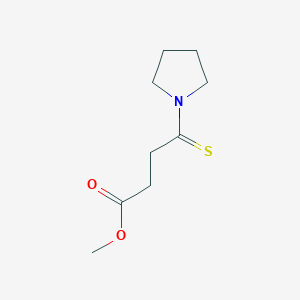
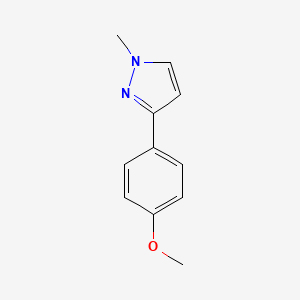
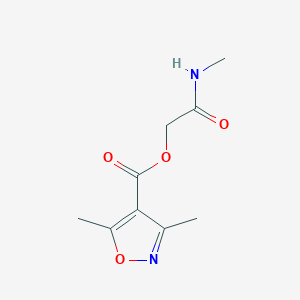

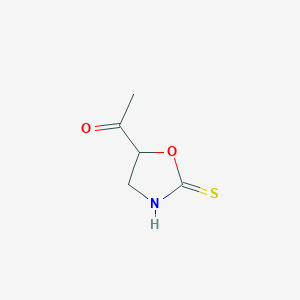
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
